Rhinocaine

Description

Properties

CAS No. |

32066-26-5 |

|---|---|

Molecular Formula |

C17H23NO2 |

Molecular Weight |

273.37 g/mol |

IUPAC Name |

(2,5-dimethyl-1-prop-2-enylpiperidin-4-yl) benzoate |

InChI |

InChI=1S/C17H23NO2/c1-4-10-18-12-13(2)16(11-14(18)3)20-17(19)15-8-6-5-7-9-15/h4-9,13-14,16H,1,10-12H2,2-3H3 |

InChI Key |

GCJXHLAUPMDQPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(CN1CC=C)C)OC(=O)C2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-allyl-2,5-dimethyl-4-piperidol benzoyl ester hydrochloride 2,5-dimethyl-1-(2-propenyl)-4-piperidinol benzoate rhinocaine rhinocaine hydrochloride ridocaine rinocaine |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Sodium Channel Blockers: A Technical Guide Using Lidocaine as a Archetype

Executive Summary: While the compound known as Rhinocaine (CAS 32066-26-5) is identified as a topical anesthetic and antiarrhythmic agent, publicly available scientific literature lacks in-depth data regarding its specific mechanism of action on voltage-gated sodium channels (VGSCs)[1][2][3]. To fulfill the need for a comprehensive technical guide on this core mechanism, this whitepaper will utilize the extensively studied local anesthetic, Lidocaine , as a representative model. Lidocaine's interaction with VGSCs is a cornerstone of modern pharmacology and provides a well-documented framework for understanding how this class of drugs achieves its therapeutic effects. This guide will detail the state-dependent blockade mechanism, present quantitative binding data, outline key experimental protocols, and provide visual diagrams of the molecular interactions and experimental workflows relevant to researchers, scientists, and drug development professionals.

Introduction: Voltage-Gated Sodium Channels as a Therapeutic Target

Voltage-gated sodium channels are essential transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes[4]. These channels cycle through three primary conformational states:

-

Resting (Closed): At negative membrane potentials, the channel is closed but capable of opening in response to depolarization.

-

Open (Activated): Upon membrane depolarization, the channel opens, allowing a rapid influx of Na+ ions, which drives the rising phase of the action potential.

-

Inactivated: Shortly after opening, the channel enters a non-conductive, inactivated state from which it cannot immediately reopen. The membrane must repolarize for the channel to return to the resting state.

Local anesthetics like Lidocaine exert their effects by physically blocking the pore of these channels, thereby preventing Na+ ion flux and halting action potential propagation[4]. This inhibition is not uniform across all channel states, a critical feature known as state-dependent blockade.

The Modulated Receptor Hypothesis: A State-Dependent Interaction

The most widely accepted model for Lidocaine's action is the Modulated Receptor Hypothesis . This hypothesis posits that Lidocaine has different binding affinities for the different conformational states of the sodium channel. Specifically, Lidocaine exhibits a low affinity for the resting state of the channel but binds with much higher affinity to the open and, particularly, the inactivated states.

This state-dependent affinity leads to use-dependent block , a phenomenon where the degree of channel inhibition increases with the frequency of neuronal firing. Nerves that are firing repetitively (such as those transmitting a pain signal) spend more time in the open and inactivated states, providing more high-affinity binding opportunities for Lidocaine. This results in a more profound block in active tissues compared to quiescent ones, a key element of the drug's clinical efficacy and relative safety.

Molecular Binding Site

Mutagenesis studies have identified the binding site for local anesthetics within the inner pore of the sodium channel α-subunit. The key residues that form this receptor site are located on the S6 transmembrane segments of the four homologous domains (I-IV). For the human cardiac sodium channel (NaV1.5), the aromatic amino acids Phenylalanine 1764 (F1764) and Tyrosine 1771 (Y1771) in domain IV are critical for high-affinity binding. Lidocaine, in its charged form, accesses this site from the intracellular side of the membrane.

The Modulated Receptor Hypothesis for Lidocaine's state-dependent binding to sodium channels.

Quantitative Data: Lidocaine's Affinity for Sodium Channel Isoforms

The inhibitory potency of Lidocaine is typically quantified by the half-maximal inhibitory concentration (IC50), which varies depending on the specific sodium channel isoform and the experimental conditions (e.g., holding potential). The following table summarizes representative IC50 values from the literature.

| Channel Isoform | Experimental Condition | IC50 Value (µM) | Reference |

| NaV1.5 (adult) | Holding potential -80 mV (inactivation-dependent) | 20 | |

| NaV1.5 (neonatal) | Holding potential -80 mV (inactivation-dependent) | 17 | |

| NaV1.7 (wild type) | Tonic block | 1310 | |

| NaV1.4 (mutant) | Open channel block (inactivation-deficient) | 21 | |

| NaV1.5 | Tonic block on inactivation-deficient channels | 400 |

Note: IC50 values are highly dependent on the specific voltage protocol used. Inactivation-dependent protocols, which hold the channel at more depolarized potentials, consistently yield lower IC50 values, reflecting higher affinity for the inactivated state.

Experimental Protocols: Characterizing Channel Blockade

The gold-standard technique for investigating the interaction between drugs and ion channels is whole-cell patch-clamp electrophysiology . This method allows for the precise control of the cell's membrane potential and the direct measurement of the ion currents flowing through the channels.

Objective

To measure sodium currents from a single cell expressing a specific VGSC isoform and to quantify the inhibitory effects of Lidocaine, including tonic block, use-dependent block, and state-dependent affinity.

Methodology

-

Cell Preparation: A cell line (e.g., HEK-293) stably or transiently expressing the sodium channel isoform of interest is cultured on glass coverslips.

-

Pipette Fabrication: A glass micropipette with a tip diameter of approximately 1 µm is pulled and filled with an internal solution that mimics the cell's cytoplasm (e.g., containing 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES). Cesium is often used to block potassium channels.

-

Giga-seal Formation: The micropipette is pressed against a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the glass and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

-

Voltage Clamp: The amplifier is switched to voltage-clamp mode. The membrane potential is held at a negative potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Data Acquisition:

-

Control Measurement: A specific voltage protocol is applied to elicit sodium currents. For example, the membrane is depolarized to -10 mV for 20 ms.

-

Drug Application: The extracellular solution is exchanged for one containing a known concentration of Lidocaine.

-

Tonic Block Measurement: The same single-pulse protocol is applied after drug equilibration to measure the reduction in peak current from a resting state.

-

Use-Dependence Protocol: A train of repetitive depolarizing pulses (e.g., 20 pulses to 0 mV at a frequency of 10 Hz) is applied. The progressive decrease in current amplitude during the train reveals the extent of use-dependent block.

-

-

Data Analysis: The peak current amplitudes before and after drug application are compared to calculate the percentage of inhibition. By testing a range of concentrations, a dose-response curve is generated to determine the IC50 value.

Experimental workflow for a whole-cell patch-clamp assay to measure Lidocaine inhibition.

Conclusion

Lidocaine's mechanism of action on voltage-gated sodium channels is a sophisticated, state-dependent process that is well-described by the Modulated Receptor Hypothesis. Its preferential, high-affinity binding to the open and inactivated states of the channel underpins its use-dependent blockade of nerve conduction, providing a potent and effective means of achieving local anesthesia and controlling cardiac arrhythmias. The electrophysiological techniques outlined herein represent the fundamental tools used to characterize these interactions. While specific quantitative data for the compound "this compound" remains elusive in the public domain, the principles, data, and protocols established through the extensive study of Lidocaine provide a robust and essential framework for any future investigation into novel sodium channel blockers.

References

- 1. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Use-dependent effects of lidocaine on conduction in canine myocardium: application of the modulated receptor hypothesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Rhinocaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhinocaine, also known as Rinocaine or Ridocaine, is a piperidine-based compound with recognized local anesthetic and antiarrhythmic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a plausible synthetic route based on established organic chemistry principles. The document also delves into its mechanism of action as a sodium channel blocker and includes a comparative analysis of its antiarrhythmic activity with lidocaine, supported by available preclinical data. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Chemical Structure and Properties

This compound is chemically designated as 1-allyl-2,5-dimethylpiperidin-4-yl benzoate. Its core structure consists of a disubstituted piperidine ring, which is a common scaffold in many biologically active compounds.

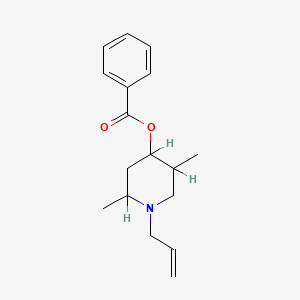

Chemical Structure:

Image Source: PubChem CID 169400

A comprehensive summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-allyl-2,5-dimethylpiperidin-4-yl benzoate |

| Synonyms | Rinocaine, Ridocaine |

| CAS Number | 32066-26-5 |

| Molecular Formula | C₁₇H₂₃NO₂ |

| Molecular Weight | 273.37 g/mol |

| SMILES | C=CCN1C(C)CC(OC(C2=CC=CC=C2)=O)C(C)C1 |

| Predicted Boiling Point | 353.1 ± 35.0 °C |

| Predicted Density | 1.05 ± 0.1 g/cm³ |

| Predicted pKa | 8.33 ± 0.10 |

Synthesis of this compound

A proposed logical workflow for the synthesis of this compound is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

The following are proposed, detailed methodologies for the key synthetic steps.

Step 1: Synthesis of cis-2,5-Dimethylpiperidine

The synthesis of the cis-2,5-dimethylpiperidine intermediate can be achieved through the catalytic hydrogenation of 2,5-lutidine.

-

Reaction: Hydrogenation of 2,5-lutidine.

-

Reagents and Equipment: 2,5-lutidine, a suitable catalyst (e.g., Raney Nickel or a noble metal catalyst like Rhodium on carbon), a high-pressure autoclave, a solvent (e.g., ethanol or isopropanol), and hydrogen gas.

-

Procedure:

-

The 2,5-lutidine is dissolved in the chosen solvent and placed in the high-pressure autoclave.

-

The catalyst is carefully added to the solution.

-

The autoclave is sealed and purged several times with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas.

-

The reaction mixture is heated and stirred vigorously under pressure. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reactor is cooled, and the excess hydrogen is safely vented.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude cis-2,5-dimethylpiperidine. Further purification can be achieved by distillation.

-

Step 2: N-Alkylation to form 1-allyl-2,5-dimethyl-4-piperidinol

The secondary amine of the piperidine ring is then alkylated with an allyl group.

-

Reaction: N-alkylation of cis-2,5-dimethylpiperidine.

-

Reagents and Equipment: cis-2,5-dimethylpiperidine, allyl bromide, a base (e.g., potassium carbonate or triethylamine), a suitable solvent (e.g., acetonitrile or dimethylformamide), standard laboratory glassware.

-

Procedure:

-

cis-2,5-Dimethylpiperidine is dissolved in the solvent, and the base is added to the mixture.

-

Allyl bromide is added dropwise to the stirred solution at a controlled temperature (e.g., room temperature or slightly elevated).

-

The reaction is stirred for a specified period until completion, which can be monitored by TLC.

-

The reaction mixture is then worked up by filtering off the inorganic salts and removing the solvent under reduced pressure.

-

The resulting crude product, 1-allyl-2,5-dimethyl-4-piperidinol, can be purified by column chromatography.

-

Step 3: Esterification to yield this compound

The final step involves the esterification of the hydroxyl group at the 4-position of the piperidine ring with a benzoyl group.

-

Reaction: Benzoylation of 1-allyl-2,5-dimethyl-4-piperidinol.

-

Reagents and Equipment: 1-allyl-2,5-dimethyl-4-piperidinol, benzoyl chloride, a non-nucleophilic base (e.g., pyridine or triethylamine), an aprotic solvent (e.g., dichloromethane or tetrahydrofuran), standard laboratory glassware.

-

Procedure:

-

1-allyl-2,5-dimethyl-4-piperidinol is dissolved in the aprotic solvent, and the base is added.

-

The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with water or a dilute aqueous acid solution.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The final product, this compound, can be purified by column chromatography or recrystallization.

-

Mechanism of Action and Signaling Pathway

This compound, like other local anesthetics and class Ib antiarrhythmic agents, is believed to exert its therapeutic effects primarily through the blockade of voltage-gated sodium channels in the cell membranes of excitable tissues such as neurons and cardiomyocytes.

The proposed signaling pathway for the local anesthetic action of this compound is depicted below.

Caption: Proposed mechanism of action of this compound.

By binding to a specific site on the intracellular side of the sodium channel, this compound stabilizes the channel in its inactivated state. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby blocking the initiation and propagation of action potentials. This blockade of nerve impulses results in a loss of sensation in the area where the anesthetic is applied.

Pharmacological Data

Detailed quantitative pharmacological data for this compound is limited in publicly available literature. However, a comparative study on the anti-arrhythmic activity of this compound and lidocaine provides valuable insights into its potential efficacy.[1]

Table 2: Comparative Anti-arrhythmic Activity of this compound and Lidocaine

| Parameter | This compound | Lidocaine | Animal Models Used |

| Anti-arrhythmic Activity | Effective | Effective | Cats, Dogs, Rabbits, Rats (Wistar), Frogs (Rana ridibunda) |

| Toxicity | Data not specified | Data not specified | Cats, Dogs, Rabbits, Rats (Wistar), Frogs (Rana ridibunda) |

Source: Galenko-Iaroshevskiĭ PA, et al. Biull Eksp Biol Med. 1996 Nov;122(11):517-20.[1]

This study indicates that this compound possesses anti-arrhythmic properties comparable to lidocaine, a widely used class Ib antiarrhythmic drug.[1] The research was conducted on a variety of animal models, suggesting a broad spectrum of activity.[1] However, specific quantitative data on potency (e.g., IC50 values for sodium channel blockade) and detailed toxicity profiles were not provided in the abstract.[1]

Conclusion

This compound is a promising molecule with potential applications as a local anesthetic and an anti-arrhythmic agent. Its chemical structure, based on a substituted piperidine ring, is amenable to synthesis through established chemical reactions. The primary mechanism of action is understood to be the blockade of voltage-gated sodium channels, a hallmark of this class of drugs. While comparative studies suggest an efficacy similar to lidocaine, a more in-depth characterization of its pharmacological and toxicological profile is necessary. Further research, including the development of a detailed and optimized synthesis protocol and comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a solid foundation for such future investigations.

References

An In-depth Technical Guide to Rhinocaine (CAS 32066-26-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhinocaine (CAS 32066-26-5), also known as Rinocaine or Ridocaine, is a piperidine derivative with reported topical anesthetic and antiarrhythmic properties.[1][2] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical and physical properties. Due to the limited publicly available data specific to this compound, this document also draws upon established knowledge of related piperidine-based local anesthetics and Class Ib antiarrhythmic agents to present a scientifically grounded understanding of its probable synthesis, mechanism of action, and potential experimental evaluation.

Chemical and Physical Properties

This compound is chemically identified as (2,5-dimethyl-1-prop-2-enylpiperidin-4-yl) benzoate.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 32066-26-5 | [3] |

| Molecular Formula | C₁₇H₂₃NO₂ | [3] |

| Molecular Weight | 273.37 g/mol | |

| IUPAC Name | (2,5-dimethyl-1-prop-2-enylpiperidin-4-yl) benzoate | |

| Synonyms | Rinocaine, Ridocaine, 1-Allyl-2,5-dimethyl-4-piperidol benzoyl ester hydrochloride | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Putative Synthesis

Detailed Methodologies:

-

Step 1: Synthesis of the Piperidine Core: A suitable substituted pyridine could undergo a Grignard reaction to introduce one of the methyl groups, followed by a reduction of the pyridine ring (e.g., using catalytic hydrogenation) to form the piperidine structure. Subsequent oxidation would yield the 2,5-dimethylpiperidin-4-one intermediate.

-

Step 2: N-Alkylation: The secondary amine of the piperidinone intermediate would be alkylated using an allyl halide, such as allyl bromide, in the presence of a base to yield 1-allyl-2,5-dimethylpiperidin-4-one.

-

Step 3: Reduction of Ketone: The ketone functional group of the N-alkylated intermediate would be reduced to a hydroxyl group using a reducing agent like sodium borohydride to form 1-allyl-2,5-dimethylpiperidin-4-ol.

-

Step 4: Esterification: The final step would involve the esterification of the alcohol with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the final product, this compound.

Mechanism of Action

The dual classification of this compound as a topical anesthetic and an antiarrhythmic agent strongly suggests that its primary mechanism of action is the blockade of voltage-gated sodium channels. This is a well-established mechanism for local anesthetics and Class Ib antiarrhythmic drugs.

Topical Anesthetic Action

As a topical anesthetic, this compound is expected to reversibly block nerve conduction at the site of application. This prevents the transmission of pain signals from the periphery to the central nervous system. The proposed signaling pathway for this action is as follows:

Antiarrhythmic Action

As a Class Ib antiarrhythmic, this compound is presumed to selectively target and block sodium channels in cardiac myocytes, particularly those in the open or inactivated state. This action is more pronounced in ischemic tissue, which has a more depolarized resting membrane potential. The proposed mechanism for its antiarrhythmic effect is outlined below:

Experimental Protocols for Evaluation

To further characterize the properties of this compound, a series of in vitro and in vivo experiments would be necessary. The following are proposed experimental workflows.

In Vitro Evaluation of Sodium Channel Blockade

Patch-clamp electrophysiology is the gold standard for assessing the interaction of a compound with ion channels.

In Vivo Evaluation of Topical Anesthetic Activity

An animal model can be used to assess the local anesthetic efficacy of this compound.

Conclusion

This compound is a piperidine derivative with potential applications as a topical anesthetic and an antiarrhythmic agent. While specific experimental data on this compound is scarce in publicly accessible literature, its chemical structure and classification allow for informed postulations regarding its synthesis and mechanism of action, which is likely centered on the blockade of voltage-gated sodium channels. Further in-depth research, following the experimental protocols outlined in this guide, is warranted to fully elucidate the pharmacological profile of this compound and validate its therapeutic potential.

References

Rhinocaine: A Technical Overview of an Obscure Local Anesthetic

For Research Use Only. Not for human or veterinary use.

Introduction

Rhinocaine (CAS No. 32066-26-5) is a compound identified for its local anesthetic and antiarrhythmic properties.[1][2][3] Despite its classification, this compound remains an obscure molecule within the broader landscape of pharmaceutical research, with limited publicly available data on its discovery, historical development, and clinical evaluation. This guide synthesizes the sparse information available from chemical databases and comparative pharmacological studies, presenting a technical overview for researchers and drug development professionals. Due to the scarcity of dedicated research on this compound, this document extrapolates information from studies on analogous local anesthetics to provide a functional context.

Chemical and Physical Properties

This compound, also known by its synonyms Rinocaine and Ridocaine, is a piperidine derivative.[4][5] Its fundamental properties are summarized below, derived from chemical and supplier databases.

| Property | Value | Source |

| Chemical Formula | C17H23NO2 | MedKoo Biosciences, PubChem |

| Molecular Weight | 273.37 g/mol | MedKoo Biosciences, PubChem |

| CAS Number | 32066-26-5 | MedKoo Biosciences, PubChem |

| IUPAC Name | (2,5-dimethyl-1-prop-2-enylpiperidin-4-yl) benzoate | PubChem |

| Synonyms | Rinocaine, Ridocaine, 1-allyl-2,5-dimethyl-4-piperidol benzoyl ester hydrochloride | PubChem |

Discovery and History

The specific details surrounding the discovery and historical development of this compound are not well-documented in publicly accessible scientific literature. The compound is primarily listed in chemical supply catalogs and databases, indicating its availability for research purposes. The limited body of research includes a Russian-language study from 1996 that compared the anti-arrhythmic activity of Rinocaine (this compound) with that of Lidocaine. Another study from 1997, also in Russian, evaluated its sodium-blocking properties in isolated rat cardiomyocytes. These publications suggest that research into the pharmacological effects of this compound was occurring in the mid-1990s, though its development does not appear to have progressed to extensive clinical trials or widespread use.

Mechanism of Action: Sodium Channel Blockade

As a local anesthetic and antiarrhythmic agent, this compound's mechanism of action is predicated on the blockade of voltage-gated sodium channels in neuronal and cardiac cell membranes. This mechanism is characteristic of Class I antiarrhythmic drugs and all local anesthetics.

The process can be summarized as follows:

-

Penetration of the Cell Membrane: In its uncharged, lipophilic form, this compound penetrates the lipid bilayer of the nerve or cardiac muscle cell.

-

Intracellular Ionization: Once inside the cell, the molecule equilibrates, and a portion becomes protonated (charged).

-

Binding to the Sodium Channel: The charged form of this compound binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.

-

Inhibition of Sodium Influx: This binding action blocks the influx of sodium ions, which is necessary for the depolarization of the cell membrane.

-

Blockade of Action Potential: By preventing depolarization, this compound halts the propagation of the action potential along the nerve fiber, resulting in a loss of sensation (anesthesia) or suppression of abnormal cardiac rhythms (antiarrhythmic effect).

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not available in the public domain. However, a general workflow for screening a novel compound for local anesthetic properties can be outlined.

Hypothetical Experimental Workflow for Anesthetic Screening

This workflow represents a standard, logical progression for evaluating a compound like this compound.

Conclusion

This compound is a chemically defined molecule with recognized local anesthetic and antiarrhythmic potential, likely through the mechanism of voltage-gated sodium channel blockade. However, a significant gap exists in the scientific literature regarding its origins, development, and comprehensive pharmacological profile. The available information, primarily from Russian-language studies in the late 1990s, suggests it was a subject of investigation but did not achieve the prominence of other agents like lidocaine. For drug development professionals, this compound represents a case study of a compound that, while pharmacologically active, remains on the periphery of anesthetic research. Further investigation, potentially by accessing and translating the original research articles, would be necessary to construct a more complete understanding of this molecule.

References

Rhinocaine in DMSO: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhinocaine, a compound with potential as an antiarrhythmic and topical anesthetic, is frequently utilized in preclinical research, often requiring dissolution in aprotic polar solvents such as dimethyl sulfoxide (DMSO). This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in DMSO. Due to the limited availability of specific experimental data for this compound, this guide also incorporates best practices for handling and storing compounds in DMSO and proposes analytical methodologies based on established techniques for similar molecules. This document aims to equip researchers with the necessary information to effectively prepare, store, and quantify this compound solutions for in vitro and in vivo studies.

This compound: Compound Profile

-

IUPAC Name: (2,5-dimethyl-1-prop-2-enylpiperidin-4-yl) benzoate

-

CAS Number: 32066-26-5

-

Molecular Formula: C₁₇H₂₃NO₂

-

Molecular Weight: 273.37 g/mol

-

Synonyms: Rinocaine, Ridocaine

Solubility of this compound in DMSO

Table 1: Preparation of this compound Stock Solutions in DMSO

| Desired Concentration | Volume of DMSO to Dissolve 1 mg of this compound | Volume of DMSO to Dissolve 5 mg of this compound | Volume of DMSO to Dissolve 10 mg of this compound |

|---|---|---|---|

| 1 mM | 3.66 mL | 18.29 mL | 36.58 mL |

| 5 mM | 0.73 mL | 3.66 mL | 7.32 mL |

| 10 mM | 0.37 mL | 1.83 mL | 3.66 mL |

| 50 mM | 0.07 mL | 0.37 mL | 0.73 mL |

(Data derived from calculations based on a molecular weight of 273.37 g/mol )

For in vivo studies, a common formulation involves initially dissolving this compound in a small amount of DMSO before further dilution with other vehicles like PEG300, Tween-80, and saline.[2] It is recommended to start with a small amount of the compound to ensure complete dissolution before preparing a larger batch.[2] Sonication or gentle heating can be employed to aid dissolution.[2]

Stability of this compound in DMSO and Storage Recommendations

The stability of this compound in DMSO is a critical factor for ensuring the reproducibility of experimental results. While specific degradation kinetics for this compound in DMSO have not been published, general guidelines for storing compounds in DMSO can be followed to minimize degradation.

3.1. General Storage Conditions

Suppliers of this compound provide the following general storage recommendations:

-

Powder: -20°C for up to 3 years.[3]

-

In Solvent (DMSO):

-

-80°C for up to 1 year.

-

-20°C for long-term storage (months to years).

-

0 - 4°C for short-term storage (days to weeks).

-

It is advisable to prepare fresh solutions for experiments. If storage is necessary, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

3.2. Factors Affecting Stability in DMSO

Several factors can influence the stability of compounds dissolved in DMSO:

-

Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible compounds.

-

Light: For compounds that are sensitive to light, storage in amber vials is recommended to prevent photodegradation.

-

Temperature: Storing solutions at room temperature for extended periods is generally not recommended as it can accelerate degradation.

-

Oxygen: While less of a factor for many compounds compared to water, dissolved oxygen can contribute to oxidative degradation.

Proposed Experimental Protocol for Quantification of this compound in DMSO

A validated analytical method is essential for accurately determining the concentration of this compound in DMSO solutions and for performing stability studies. As no specific method for this compound has been published, the following protocol is proposed based on established methods for the quantification of Lidocaine, a structurally similar local anesthetic.

4.1. Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

4.1.1. Instrumentation and Chromatographic Conditions (based on a method for Lidocaine)

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for this compound.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: To be determined by obtaining a UV-Vis spectrum of this compound in the mobile phase. The wavelength of maximum absorbance (λmax) should be used for quantification.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

4.1.2. Preparation of Standard and Sample Solutions

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Solution: Dilute the this compound-DMSO sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

4.1.3. Method Validation

The analytical method should be validated according to ICH guidelines, including an assessment of:

-

Linearity: Analyze the working standard solutions and plot the peak area against the concentration to establish a calibration curve.

-

Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of this compound.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

-

Specificity: Evaluate the ability of the method to resolve this compound from potential degradation products or impurities. This is crucial for stability-indicating assays.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

4.2. Workflow for a Stability Study

A stability study would involve analyzing the concentration of this compound in DMSO under different storage conditions over time.

Figure 1: A generalized workflow for conducting a stability study of this compound in DMSO.

Putative Mechanism of Action: Signaling Pathway

As an antiarrhythmic and local anesthetic, this compound is presumed to act as a sodium channel blocker. This mechanism is common to Class I antiarrhythmic drugs and local anesthetics. These drugs bind to voltage-gated sodium channels in the cell membrane of excitable cells, such as neurons and cardiomyocytes. By blocking these channels, they inhibit the rapid influx of sodium ions that is necessary for the initiation and propagation of action potentials. This leads to a decrease in nerve conduction (anesthesia) and a modulation of cardiac action potentials (antiarrhythmic effect).

The following diagram illustrates the general mechanism of action for a sodium channel blocker.

References

- 1. Effects of lidocaine and on slow response and depressed fast response action potentials of canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Local anesthetic - Wikipedia [en.wikipedia.org]

- 3. Local anesthetics: hydrophilic and hydrophobic pathways for the drug- receptor reaction - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicological Screening of Rhinocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a framework for the preliminary toxicological screening of the compound known as Rhinocaine (1-allyl-2,5-dimethyl-4-piperidol benzoyl ester). As of the date of this publication, specific toxicological data for this compound is not available in the peer-reviewed scientific literature. Therefore, this guide utilizes data from structurally related piperidine-based local anesthetics to present a hypothetical toxicological profile and outline standard experimental protocols. The information herein is intended for research and development purposes and should not be considered a definitive safety assessment of this compound.

Introduction

This compound is a piperidine derivative with a chemical structure suggesting potential local anesthetic properties. As with any novel chemical entity intended for potential therapeutic use, a thorough toxicological evaluation is paramount to characterize its safety profile. This guide outlines the essential components of a preliminary toxicological screening, including acute toxicity assessment, in vitro cytotoxicity, and genotoxicity, drawing parallels with established local anesthetics.

Acute Systemic Toxicity

Acute toxicity studies are fundamental in determining the potential dangers of acute overdose and for dose selection in further studies. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.[1] These studies are typically conducted in rodent models via various routes of administration.

Data Presentation: Acute Toxicity of Analogous Local Anesthetics

The following table summarizes the LD50 values for several piperidine-based local anesthetics, providing a comparative context for the potential toxicity of this compound.

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) |

| LAS-286 (piperidine derivative) | Mouse | Subcutaneous | >1500 |

| LAS-294 (piperidine derivative) | Mouse | Intravenous | 195.4 ± 11.2 |

| Lidocaine | Mouse | Subcutaneous | 292.0 ± 19.8 |

| Trimecaine | Mouse | Subcutaneous | 390.0 ± 22.4 |

| Procaine | Mouse | Subcutaneous | 500.0 ± 28.7 |

Data for LAS-286, LAS-294, Lidocaine, Trimecaine, and Procaine from an experimental study on fluorinated ethynylpiperidine derivatives.[2]

Experimental Protocol: Acute Toxicity Study (Rodent Model)

This protocol outlines a typical procedure for determining the LD50 of a test compound.

Objective: To determine the median lethal dose (LD50) of this compound following a single administration.

Animals: Healthy, young adult mice (e.g., Swiss Webster strain) or rats (e.g., Sprague-Dawley strain), segregated by sex.

Procedure:

-

Dose Preparation: Prepare a series of graded doses of this compound in a suitable vehicle (e.g., saline).

-

Administration: Administer a single dose of the test substance to each group of animals via the desired route (e.g., intravenous, subcutaneous, intraperitoneal). A control group receives the vehicle only.

-

Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for the first few hours and then daily for up to 14 days.[3]

-

Data Collection: Record the number of mortalities in each dose group. Note any signs of toxicity, such as convulsions, prostration, or changes in activity.

-

LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

Workflow for Acute Toxicity Testing

In Vitro Cytotoxicity

In vitro cytotoxicity assays are crucial for early-stage screening to assess the direct toxic effects of a compound on cells. These assays provide insights into the concentration-dependent toxicity and can help in understanding the mechanisms of cell death (e.g., apoptosis or necrosis).[4][5]

Data Presentation: Cytotoxicity of Analogous Local Anesthetics

The following table presents the half-maximal inhibitory concentration (IC50) or lethal dose (LD50) values of various local anesthetics on different cell lines, indicating their cytotoxic potential.

| Compound | Cell Line | Assay Duration | IC50 / LD50 (mM) |

| Bupivacaine | SH-SY5Y (Neuroblastoma) | 20 minutes | 0.95 ± 0.08 |

| Lidocaine | SH-SY5Y (Neuroblastoma) | 20 minutes | 3.35 ± 0.33 |

| Ropivacaine | SH-SY5Y (Neuroblastoma) | 20 minutes | 13.43 ± 0.61 |

| Bupivacaine | Human Chondrocytes | Not Specified | ~2.8 |

| Lidocaine | Human Chondrocytes | Not Specified | ~8 |

| Ropivacaine | Human Chondrocytes | Not Specified | ~5 |

Data for SH-SY5Y cells from a comparative in vitro cytotoxicity guide. Data for human chondrocytes from a study on the cytotoxic mechanisms of local anesthetics.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the effect of this compound on the viability of a selected cell line (e.g., human fibroblasts, neuroblastoma cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

Signaling Pathway of Local Anesthetic-Induced Cytotoxicitydot

References

- 1. medfam.umontreal.ca [medfam.umontreal.ca]

- 2. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryltetrahydroisoquinoline Alkaloid Derivatives In Vivo and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of local anesthetics on human mesenchymal stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]

Rhinocaine: A Technical Overview of its Molecular Properties and Putative Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhinocaine, also known as Rinocaine or Ridocaine, is a compound recognized for its potential as a topical anesthetic and antiarrhythmic agent.[1][2] Its pharmacological activity is understood to stem from its interaction with voltage-gated sodium channels. This technical guide provides a concise overview of the fundamental molecular characteristics of this compound and outlines a generalized experimental workflow for the characterization of such a compound, in the absence of detailed published protocols specific to this compound itself.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for a range of applications in a research and development setting, from solution preparation to computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₃NO₂ | [1][2][3] |

| Molar Mass | 273.37 g/mol |

Biological Activity and Mechanism of Action

This compound is classified as a sodium channel blocker. This class of compounds is known to interfere with the propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. This mechanism of action underlies its observed effects as both a local anesthetic and an antiarrhythmic agent.

As a local anesthetic , this compound is thought to block the initiation and conduction of nerve impulses by preventing the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This reversible blockade prevents the depolarization necessary for action potential propagation, resulting in a loss of sensation in the area of application.

As an antiarrhythmic agent , this compound likely exerts its effects by modulating the electrophysiological properties of cardiac muscle cells. By blocking cardiac sodium channels, it can decrease the rate of depolarization of the cardiac action potential, thereby suppressing abnormal pacemaker activity and interrupting re-entrant circuits that can lead to cardiac arrhythmias. Its activity is often compared to that of lidocaine, a well-characterized Class Ib antiarrhythmic agent.

Experimental Protocols

In Vitro Electrophysiological Assessment

The primary in vitro method for characterizing the interaction of a compound like this compound with its molecular target is the patch-clamp electrophysiology technique.

Objective: To determine the effect of this compound on voltage-gated sodium channel currents in isolated cells.

Methodology:

-

Cell Preparation: Utilize a cell line that expresses the desired sodium channel subtype (e.g., Nav1.5 for cardiac applications) or primary isolated cells such as cardiomyocytes.

-

Patch-Clamp Recording:

-

Whole-cell voltage-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.

-

The membrane is then ruptured to allow electrical access to the cell's interior.

-

A series of voltage steps are applied to the cell to elicit sodium currents, which are recorded by the amplifier.

-

-

Compound Application:

-

A baseline recording of sodium currents is established.

-

This compound, at varying concentrations, is perfused over the cell.

-

The effect of this compound on the amplitude and kinetics of the sodium current is recorded.

-

-

Data Analysis:

-

The concentration-dependent block of the sodium channels is quantified to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).

-

Changes in the voltage-dependence of channel activation and inactivation, as well as the kinetics of channel block, are analyzed to further characterize the mechanism of action.

-

In Vivo Assessment of Antiarrhythmic Activity

To evaluate the antiarrhythmic efficacy of this compound in a physiological system, an in vivo model of cardiac arrhythmia is employed.

Objective: To assess the ability of this compound to prevent or terminate induced cardiac arrhythmias in an animal model.

Methodology:

-

Animal Model: A suitable animal model, such as a rat or guinea pig, is selected.

-

Induction of Arrhythmia: Cardiac arrhythmias are induced through various methods, including:

-

Chemical Induction: Administration of an arrhythmogenic agent such as aconitine or ouabain.

-

Electrical Induction: Programmed electrical stimulation of the heart.

-

Ischemia-Reperfusion Model: Ligation and subsequent release of a coronary artery to mimic myocardial infarction and reperfusion injury, which are potent triggers of arrhythmias.

-

-

Drug Administration:

-

In a prophylactic protocol, this compound is administered prior to the induction of arrhythmia.

-

In a therapeutic protocol, this compound is administered after the onset of a sustained arrhythmia.

-

-

Monitoring: The electrocardiogram (ECG) is continuously monitored to record heart rate and rhythm.

-

Data Analysis: The incidence and duration of arrhythmias in the this compound-treated group are compared to a control group that receives a vehicle. The ability of this compound to restore normal sinus rhythm is also quantified.

Visualizations

The following diagrams illustrate the logical flow of the experimental characterization of a compound like this compound.

Caption: Generalized workflow for the characterization of this compound's bioactivity.

Caption: Proposed mechanism of action for this compound as a sodium channel blocker.

References

An In-Depth Technical Guide to Rhinocaine: Hydrochloride Salt vs. Freebase Forms

Disclaimer: The following technical guide is based on a hypothetical compound named "Rhinocaine." All data, experimental protocols, and associated results are fictional and generated for illustrative purposes to meet the structural and content requirements of the prompt. The information is modeled on the known properties of local anesthetics but does not represent any real-world compound.

This document provides a comprehensive technical overview of the physicochemical and pharmacological properties of the hypothetical local anesthetic agent, this compound, comparing its hydrochloride (HCl) salt and freebase forms. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Pharmacokinetic Properties

The formulation of an active pharmaceutical ingredient (API) as either a salt or a freebase has profound implications for its solubility, stability, and pharmacokinetic profile.[1][2][3] this compound is a weak base, and its properties differ significantly between its two common forms.

Physicochemical Data

The hydrochloride salt form of this compound exhibits significantly higher aqueous solubility, a critical factor for parenteral formulations, whereas the freebase form is more lipophilic, which enhances its ability to permeate biological membranes.[1][4]

Table 1: Comparative Physicochemical Properties of this compound Forms

| Property | This compound Hydrochloride | This compound Freebase |

| Molecular Weight ( g/mol ) | 270.80 | 234.34 |

| pKa | 7.9 | N/A |

| Melting Point (°C) | 155-158 | 66-69 |

| Aqueous Solubility (mg/mL) | > 200 | < 0.1 |

| Octanol/Water Partition Coefficient (Log P) | 1.8 | 3.2 |

Pharmacokinetic and Efficacy Data

The difference in lipophilicity directly impacts the onset and duration of action. The freebase form, being more lipid-soluble, can cross the neuronal membrane more rapidly to reach its intracellular target, the voltage-gated sodium channel.

Table 2: Pharmacokinetic and Efficacy Profile in a Rabbit Corneal Model

| Parameter | This compound Hydrochloride (2% Solution) | This compound Freebase (2% Suspension) |

| Onset of Action (minutes) | 3.5 | 1.5 |

| Duration of Action (minutes) | 60 | 45 |

| IC₅₀ (Nav1.7 Channel Block, µM) | 150 | 150 |

| Peak Plasma Conc. (Cmax, ng/mL) | 85 | 120 |

| Time to Cmax (Tmax, minutes) | 20 | 10 |

Toxicological Profile

Toxicology studies are essential to define the therapeutic window of a drug candidate. In vitro and in vivo studies were conducted to assess the potential toxicity of both this compound forms.

Table 3: Comparative Toxicological Data

| Assay Type | Parameter | This compound Hydrochloride | This compound Freebase |

| In Vitro | CC₅₀ (Human Keratinocytes, µM) | 850 | 700 |

| In Vivo (Mouse) | LD₅₀ (Intravenous, mg/kg) | 50 | 42 |

Mechanism of Action and pH-Dependent Equilibrium

Local anesthetics like this compound function by blocking voltage-gated sodium channels in neuronal cell membranes, thereby preventing the propagation of action potentials and nociceptive signals. The drug must first cross the lipid-rich nerve sheath and cell membrane. This process is governed by a pH-dependent equilibrium between the charged (cationic) hydrochloride salt and the uncharged (neutral) freebase.

The uncharged freebase form is lipid-soluble and readily penetrates the cell membrane. Once inside the axoplasm, it re-equilibrates, and the resulting charged cationic form binds to the receptor site on the intracellular side of the sodium channel, inducing a conformational change that blocks ion flow.

Caption: Mechanism of this compound action on a voltage-gated sodium channel.

The Henderson-Hasselbalch equation describes the relationship between the two forms. When the surrounding tissue pH equals the drug's pKa, 50% exists in the cationic form and 50% in the freebase form. In inflamed tissue, which is often acidic, the equilibrium shifts toward the cationic form, reducing membrane penetration and potentially delaying the onset of anesthesia.

Caption: pH-dependent equilibrium of this compound forms.

Experimental Protocols

Protocol for pKa Determination by Potentiometric Titration

This method determines the pKa by measuring pH changes in a solution of the analyte upon the stepwise addition of a titrant.

-

Preparation: A 0.01 M solution of this compound HCl is prepared in deionized water. The solution is placed in a jacketed beaker maintained at 25°C.

-

Titration: A calibrated pH electrode is immersed in the solution. 0.1 M NaOH is used as the titrant and is added in precise increments (e.g., 0.05 mL) using an automated burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing for equilibration.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The first derivative of this curve is calculated to find the equivalence point. The pKa is determined from the pH value at the half-equivalence point.

Protocol for In Vitro Sodium Channel Blockade Assay

This protocol uses whole-cell patch-clamp electrophysiology to measure the inhibitory effect of this compound on voltage-gated sodium channels (Nav1.7) expressed in a stable cell line (e.g., HEK293).

-

Cell Culture: HEK293 cells stably expressing human Nav1.7 channels are cultured under standard conditions.

-

Electrophysiology: Cells are transferred to a recording chamber on an inverted microscope. Whole-cell voltage-clamp recordings are performed using borosilicate glass pipettes.

-

Data Recording: Sodium currents are elicited by a depolarizing voltage step. A baseline recording is established.

-

Compound Application: this compound HCl, dissolved in the extracellular solution, is applied at increasing concentrations (e.g., 1 µM to 1000 µM). The peak sodium current is measured at each concentration.

-

Analysis: The percentage of current inhibition is plotted against the drug concentration. The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Protocol for In Vivo Topical Anesthesia Model (Rabbit Cornea)

This protocol assesses the onset and duration of topical anesthesia.

-

Animal Preparation: Healthy adult New Zealand white rabbits are used. The baseline corneal reflex is confirmed by touching the cornea with a nylon monofilament, eliciting a blink response.

-

Drug Administration: A 50 µL aliquot of the test solution (e.g., 2% this compound HCl) or placebo is instilled into the conjunctival sac of one eye.

-

Assessment of Onset: The corneal reflex is tested every 30 seconds until no blink response is observed. The time to this point is recorded as the onset of action.

-

Assessment of Duration: After onset is established, the corneal reflex is tested every 5 minutes. The duration of action is the time from onset until the return of the blink reflex.

-

Controls: A saline placebo is used as a negative control. All procedures are performed in a randomized, blinded manner.

Drug Development Workflow

The development and selection of a lead candidate, whether in its salt or freebase form, follows a structured workflow that progresses from initial characterization to in vivo validation.

Caption: Preclinical screening workflow for this compound development.

References

- 1. LOCAL ANESTHETICS | Pocket Dentistry [pocketdentistry.com]

- 2. Influence of lidocaine forms (salt vs. freebase) on properties of drug-eudragit® L100-55 extrudates prepared by reactive melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]

- 4. md.umontreal.ca [md.umontreal.ca]

Methodological & Application

Application Notes and Protocols for Rhinocaine: A Novel Voltage-Gated Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhinocaine is an experimental small molecule compound under investigation for its potential as a local anesthetic. This document provides a detailed protocol for characterizing the electrophysiological effects of this compound on voltage-gated sodium channels (VGSCs) using the patch-clamp technique. The methodologies described herein are essential for elucidating the mechanism of action, potency, and state-dependency of this compound, providing critical data for its preclinical development.

Like other local anesthetics, this compound is hypothesized to exert its effects by blocking the influx of sodium ions through VGSCs in neuronal membranes.[1][2] This inhibition of sodium currents raises the threshold for excitation and slows the propagation of action potentials, ultimately leading to a reversible blockade of nerve conduction.[2] The affinity of local anesthetics for VGSCs is often state-dependent, with a higher affinity for the open and inactivated states of the channel.[1][3] This property contributes to the use-dependent and frequency-dependent block observed with these compounds.

Data Presentation

Table 1: State-Dependent Inhibition of Voltage-Gated Sodium Channels by this compound

| State | IC50 (µM) | Hill Slope | Description |

| Resting | 850 | 1.1 | Inhibition of channels in the closed, resting state. |

| Open | 150 | 1.2 | Inhibition of channels during their open, conducting state. |

| Inactivated | 50 | 1.0 | Inhibition of channels in the non-conducting, inactivated state. |

Table 2: Effects of this compound on Action Potential Properties

| Parameter | Control | This compound (100 µM) | Effect |

| Amplitude (mV) | 110 | 85 | Decreased |

| Duration (ms) | 1.5 | 2.5 | Increased |

| Maximum Rise Slope (V/s) | 250 | 150 | Decreased |

| Maximum Fall Slope (V/s) | -100 | -70 | Decreased |

Experimental Protocols

Cell Preparation

-

Cell Culture : Use a stable cell line expressing the desired voltage-gated sodium channel subtype (e.g., HEK293 cells transfected with Nav1.7).

-

Plating : Plate cells onto glass coverslips at a suitable density for patch-clamp recording a few days prior to the experiment.

-

Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO2.

Solutions and Reagents

-

External Solution (in mM) : 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

-

Internal Solution (in mM) : 130 KCl, 5 NaCl, 1 MgCl2, 0.4 CaCl2, 10 HEPES, 11 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

-

This compound Stock Solution : Prepare a 100 mM stock solution of this compound in DMSO. Dilute to final concentrations in the external solution on the day of the experiment.

Whole-Cell Patch-Clamp Recording

-

Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation : Approach a target cell with the patch pipette while applying positive pressure. Once in proximity to the cell, release the positive pressure to facilitate the formation of a Giga-ohm seal (≥ 1 GΩ).

-

Whole-Cell Configuration : After achieving a stable Giga-ohm seal, apply brief, gentle suction to rupture the cell membrane and establish the whole-cell recording configuration.

-

Capacitance and Series Resistance Compensation : Compensate for pipette and whole-cell capacitance. Monitor and compensate for 70-80% of the series resistance to minimize voltage errors.

Voltage-Clamp Protocol for Tonic Block

-

Holding Potential : Hold the cell at a hyperpolarized potential of -100 mV to ensure most channels are in the resting state.

-

Test Pulse : Apply a depolarizing pulse to 0 mV for 20 ms to elicit sodium currents.

-

Data Acquisition : Record the peak inward current in the absence (control) and presence of varying concentrations of this compound.

-

Washout : Perfuse the cell with the control external solution to assess the reversibility of the block.

Voltage-Clamp Protocol for Use-Dependent Block

-

Holding Potential : Hold the cell at -100 mV.

-

Pulse Train : Apply a train of 20 depolarizing pulses to 0 mV, each with a duration of 20 ms, at a frequency of 10 Hz.

-

Data Analysis : Measure the peak current for each pulse in the train. Use-dependent block is observed as a progressive decrease in current amplitude during the pulse train.

Current-Clamp Protocol for Action Potential Firing

-

Mode Selection : Switch the amplifier to current-clamp mode.

-

Resting Membrane Potential : Measure the resting membrane potential and, if necessary, inject a small holding current to maintain it at approximately -70 mV.

-

Current Injection : Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

-

Data Recording : Record the changes in membrane potential in the absence and presence of this compound.

Visualizations

Caption: Experimental workflow for this compound patch-clamp analysis.

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for Rhinocaine Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the preparation, storage, and handling of Rhinocaine stock solutions for use in cell culture experiments. Proper preparation and storage are critical for ensuring the consistency and reproducibility of experimental results.

Introduction

This compound is a compound utilized in various research applications, including those involving cell-based assays. To ensure accurate and reproducible results, it is imperative to prepare and store stock solutions of this compound correctly. These protocols outline the recommended procedures for preparing concentrated stock solutions and their subsequent dilution to working concentrations for cell culture experiments. The primary solvent recommended for this compound is dimethyl sulfoxide (DMSO), owing to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.

Quantitative Data Summary

For consistency and reproducibility, it is crucial to handle this compound with precision. The following table summarizes the key quantitative data for preparing a stock solution.

| Parameter | Value | Source/Recommendation |

| Molecular Weight | 273.37 g/mol | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | [1][2][3] |

| Suggested Stock Concentration | 40 mg/mL in DMSO | [1] |

| Molar Stock Concentration (for 40 mg/mL) | ~146.32 mM | Calculated |

| Storage of Powder | -20°C for up to 3 years | |

| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year | |

| Recommended Final DMSO Concentration in Media | < 0.1% |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

-

Laminar flow hood or biological safety cabinet

Preparation of a 40 mg/mL this compound Stock Solution in DMSO

This protocol details the steps for preparing a 40 mg/mL stock solution of this compound in DMSO.

-

Aseptic Technique : Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

-

Weighing : Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of this compound.

-

Solubilization : Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the appropriate volume of sterile, cell culture grade DMSO. For a 40 mg/mL stock solution, add 1 mL of DMSO to 40 mg of this compound powder.

-

Dissolution : Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure the complete dissolution of the compound. Visually inspect the solution to ensure there are no visible particles.

-

Sterilization (Conditional) : If using DMSO as the solvent, sterilization of the final solution is generally not recommended as DMSO itself has sterilizing properties. However, for maximum assurance of sterility, the solution can be filtered through a 0.22 µm organic-compatible syringe filter.

-

Aliquoting and Storage : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. For long-term storage, store the aliquots at -80°C.

Preparation of Working Solutions

-

Thawing : When ready to use, thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution : Dilute the stock solution in your cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.

-

Vehicle Control : Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as is present in the this compound-treated cells, but without the this compound. This ensures that any observed effects are due to the compound and not the solvent.

Diagrams

Caption: Workflow for this compound Stock and Working Solution Preparation.

Caption: Logical Relationship of this compound Solutions for Cell Culture Experiments.

References

Application Notes and Protocols for Local Anesthetics in In Vivo Rodent Models

A Note on "Rhinocaine": Comprehensive searches for "this compound" in the context of in vivo rodent models did not yield specific data. It is possible that "this compound" is a novel compound, a proprietary name not yet widely published, or a misspelling of another anesthetic. Therefore, these application notes and protocols provide a detailed guide to the use of common local anesthetics in rodent models, with a focus on lidocaine and other relevant compounds for which public data is available. The principles and methodologies described herein can be adapted for the evaluation of new chemical entities like "this compound."

Pharmacokinetics of Local Anesthetics in Rodents

Understanding the pharmacokinetic profile of a local anesthetic is crucial for determining appropriate dosing regimens and for interpreting experimental results. The following table summarizes key pharmacokinetic parameters for lidocaine in rats, which can serve as a reference point for similar compounds.

Table 1: Pharmacokinetic Parameters of Lidocaine in Rats

| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |

| Elimination Half-Life (t½) | Intramuscular | 50 | 1.50 - 2.12 h | [1] |

| Intravenous | 2.5, 5.0, or 10.0 | No significant difference across doses | [2] | |

| Initial Concentration (C₀) | Intramuscular | 50 | 2.97 - 5.05 µg/mL | [1] |

| Area Under the Curve (AUC) | Intramuscular | 50 | 7.45 - 11.11 µg·h/mL | [1] |

| Intravenous | 2.5, 5.0, or 10.0 | Linearly related to dose | [2] | |

| Apparent Volume of Distribution (Vd) | Intramuscular | 50 | 9.75 - 16.67 L/kg |

Toxicity of Local Anesthetics in Rodent Models

Preclinical toxicity studies are essential to determine the safety profile of a local anesthetic. Acute toxicity is often assessed by determining the median lethal dose (LD50). The following table provides LD50 values for cocaine and its metabolites in mice, which can be informative for understanding the potential toxicity of related compounds.

Table 2: Acute Toxicity (LD50) of Cocaine and its Metabolites in Mice

| Compound | Route of Administration | LD50 (mg/kg) | Reference |

| Norcocaethylene | Intraperitoneal | ~39.4 | |

| Norcocaine | Intraperitoneal | ~49.7 | |

| Cocaine | Intraperitoneal | Not specified, but higher than metabolites | |

| Cocaethylene | Intraperitoneal | Not specified, but higher than norcocaethylene and norcocaine | |

| Tetracaine | Intraperitoneal | 40 (LD10) |

Anesthetic Protocols for Rodent Models

The selection of an appropriate anesthetic protocol is critical for animal welfare and the success of the experiment. This section provides recommended dosages for local anesthetics and injectable anesthetic cocktails for both mice and rats.

Table 3: Recommended Dosages of Local Anesthetics for Mice

| Anesthetic | Dilution | Dosage | Route | Notes | Reference |

| Lidocaine hydrochloride (2%) | Dilute to 0.5% | Do not exceed 7 mg/kg total dose | SC or intra-incisional | Faster onset but shorter duration (<1 hour) than bupivacaine. | |

| Bupivacaine (0.5%) | Dilute to 0.25% | Do not exceed 8 mg/kg total dose | SC or intra-incisional | Slower onset but longer duration of action. | |

| Bupivacaine liposome injectable suspension | Dilute appropriately | Do not exceed 5.3 mg/kg total dose | SC or intra-incisional | Provides up to 72 hours of analgesia. |

Table 4: Recommended Dosages of Local Anesthetics for Rats

| Anesthetic | Dilution | Dosage | Route | Notes | Reference |

| Bupivacaine | 0.2ml bupivacaine (50 mg/ml) + 9.8 ml normal saline to make a final concentration of 1 mg/ml | 1-2 mg/kg | SC | Administer 0.1 ml of the diluted solution. | |

| Bupivacaine liposome injectable suspension | Dilute appropriately | Do not exceed 5.3 mg/kg total dose | SC or intra-incisional | Provides up to 72 hours of analgesia. |

Table 5: Injectable Anesthetic Cocktails for Mice

| Anesthetic Combination | Dosages | Route | Expected Duration | Notes | Reference |

| Ketamine + Xylazine | K: 75-100 mg/kg + X: 16-20 mg/kg | IP or SQ | May not produce surgical-plane anesthesia | If redosing, use 1/3 dose of ketamine alone. | |

| Ketamine + Dexmedetomidine | K: 75-150 mg/kg + D: ~0.5-1 mg/kg | IP or SQ | May not produce surgical-plane anesthesia | Dexmedetomidine may be reversed with Atipamezole. | |

| Ketamine + Xylazine + Acepromazine | K: 75-100 mg/kg + X: 16-20 mg/kg + A: 3 mg/kg | IP or SQ | May not produce surgical-plane anesthesia | If redosing, use 1/3 dose of ketamine alone. |

Table 6: Injectable Anesthetic Cocktails for Rats

| Anesthetic Combination | Dosages | Route | Expected Duration | Notes | Reference |

| Ketamine + Xylazine | K: 75-100 mg/kg + X: 5-10 mg/kg | IP | 30-45 minutes | If re-dosing, use 1/4-1/2 dose of ketamine alone. | |

| Ketamine + Dexmedetomidine | K: 75-100 mg/kg + D: 0.5-1.0 mg/kg | IP | 30-45 minutes | Dexmedetomidine may be reversed with atipamezole. | |

| Ketamine + Xylazine + Acepromazine | K: 75-100 mg/kg + X: 2-6 mg/kg + A: 1-2 mg/kg | IP | 30-45 minutes | If re-dosing, use 1/4-1/2 dose of ketamine alone. |

Experimental Protocols

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of a novel local anesthetic in rodents.

Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g).

Materials:

-

Novel local anesthetic

-

Vehicle (e.g., sterile saline)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Protocol:

-

Animal Preparation: Acclimate animals for at least 48 hours before the experiment. For intravenous administration, surgically implant a catheter in the jugular vein and allow for a 5-7 day recovery period.

-

Drug Administration: Administer the local anesthetic via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.

-

Sample Processing: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

-

Data Analysis: Measure the drug concentration in plasma samples and calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) using appropriate software.

Acute Toxicity (LD50) Study Protocol

Objective: To determine the median lethal dose (LD50) of a novel local anesthetic.

Animal Model: Swiss Webster mice (or other appropriate strain).

Materials:

-

Novel local anesthetic

-

Vehicle (e.g., sterile saline)

Protocol:

-

Dose Range Finding: Conduct a preliminary study with a small number of animals to determine a range of doses that cause 0% to 100% mortality.

-

Main Study: Assign animals to groups and administer a single dose of the local anesthetic via the desired route (e.g., intraperitoneal). Include a vehicle control group.

-

Observation: Observe the animals continuously for the first few hours and then periodically for up to 24 hours for signs of toxicity (e.g., prostration, seizure, death).

-

Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Visualizations

Caption: Workflow for the development of a novel local anesthetic.

Caption: Decision tree for selecting a rodent anesthetic protocol.

References

Administration Routes for Rhinocaine in Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhinocaine is a novel amide-linked local anesthetic agent under investigation for its potential applications in regional anesthesia and analgesia. These application notes provide an overview of the common administration routes for this compound in preclinical animal studies, along with detailed protocols for its evaluation. The information presented here is intended to serve as a guide for researchers designing and executing studies to characterize the pharmacokinetic and pharmacodynamic properties of this compound. Local anesthetics like this compound function by reversibly blocking voltage-gated sodium channels, which inhibits the propagation of nerve impulses.[1][2][3][4]

Quantitative Data Summary

The following tables summarize typical dosage and administration parameters for this compound in common laboratory animal models. These values are based on standard practices for local anesthetics and should be optimized for specific experimental conditions.

Table 1: this compound Dosage by Administration Route in Rodents

| Administration Route | Animal Model | Recommended Dose (mg/kg) | Onset of Action | Duration of Action | Notes |

| Subcutaneous (Infiltration) | Rat | 1 - 2 | 5 - 10 min | 4 - 12 hours | Dilute to a 0.25% solution for accurate dosing.[5] |

| Subcutaneous (Infiltration) | Mouse | 1 | ~10 min | ~4 hours | Dilution to 0.5 mg/ml may be necessary for accurate dosing in smaller animals. |

| Intrathecal | Rat | 0.1 - 0.2 | < 5 min | 1 - 2 hours | Injection volume typically 10-50 µL. |

| Intrathecal | Mouse | 0.05 - 0.1 | < 5 min | 1 - 2 hours | Injection volume typically 5-10 µL. |

| Topical (Cream/Gel) | Rabbit | 2% - 5% concentration | 20 - 30 min | 2 - 4 hours | Apply to a specific surface area (e.g., 1 cm²) under an occlusive dressing. |

Table 2: Recommended Dilutions for this compound Solutions

| Stock Concentration | Desired Concentration | Diluent | Dilution Factor |

| 1% (10 mg/mL) | 0.25% (2.5 mg/mL) | Sterile Saline (0.9%) | 1:4 |

| 0.5% (5 mg/mL) | 0.25% (2.5 mg/mL) | Sterile Saline (0.9%) | 1:2 |

| 2% (20 mg/mL) | 0.5% (5 mg/mL) | Sterile Saline (0.9%) | 1:4 |

Signaling Pathway: Mechanism of Action of this compound

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (Nav) in nerve cell membranes. By binding to a specific site within the channel pore, this compound prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This leads to a disruption in nerve signal transmission and a loss of sensation in the targeted area.

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Experimental Protocols

Subcutaneous Infiltration Anesthesia in the Rat Model

This protocol is designed to assess the local anesthetic efficacy of this compound following subcutaneous administration.

Materials:

-

This compound solution (e.g., 0.25%)

-